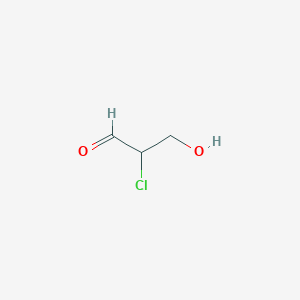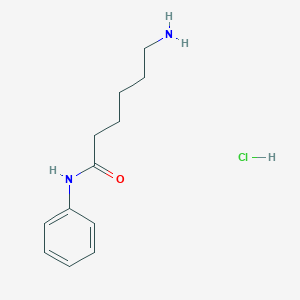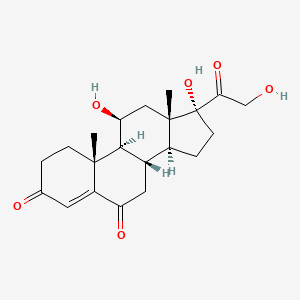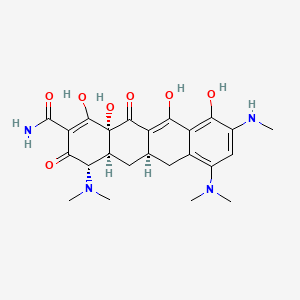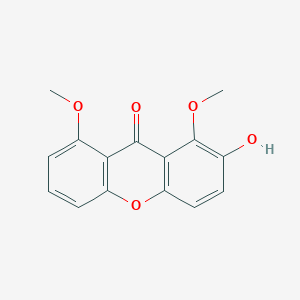![molecular formula C11H17NO B13418669 4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol is a chemical compound with the molecular formula C11H17NO and a molecular weight of 179.259 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a methyl group and a hydroxymethyl group, as well as an ethyl chain with a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol typically involves the reaction of 4-methylbenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the methylamino group. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Methyl-alpha-[2-(methylamino)ethyl]benzoic acid.
Reduction: 4-Methyl-alpha-[2-(methylamino)ethyl]benzyl alcohol.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Scientific Research Applications
4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: Similar structure but lacks the methyl group on the benzene ring.
Pseudoephedrine: Stereoisomer of ephedrine with similar pharmacological properties.
4-Hydroxyephedrine: Contains a hydroxyl group on the benzene ring instead of a methyl group
Uniqueness
4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(methylamino)-1-(4-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-9-3-5-10(6-4-9)11(13)7-8-12-2/h3-6,11-13H,7-8H2,1-2H3 |
InChI Key |
DRMMCBLKLVYNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCNC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



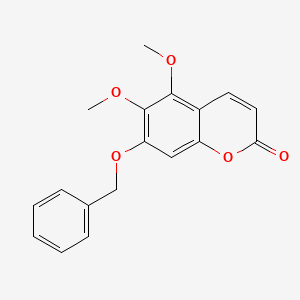
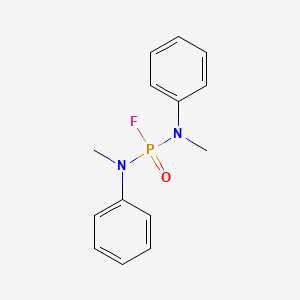

![(2R,4S,4aS,7S,7aS)-7-hydroxy-4-methyl-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one](/img/structure/B13418616.png)

